Z-Ietd-R110

Caspase Assay Fluorogenic Substrate High-Throughput Screening

Standard AMC-based caspase-8 substrates suffer from low signal-to-noise and cellular autofluorescence overlap, leading to false negatives in HTS or low-abundance detection. Z-IETD-R110 solves this with up to 100-fold greater sensitivity and emission at 520 nm. • 10.9-fold fluorescence increase validated in oxidative stress models • Enables multiplexed apoptosis assays (caspase-8, -3/7, -9) • Rhodamine 110 (R110) release provides quantitative λex/em 496/520 nm signal

Molecular Formula C74H86N10O25
Molecular Weight 1515.5 g/mol
Cat. No. B15554147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ietd-R110
Molecular FormulaC74H86N10O25
Molecular Weight1515.5 g/mol
Structural Identifiers
InChIInChI=1S/C74H86N10O25/c1-7-37(3)60(83-73(105)107-35-41-17-11-9-12-18-41)68(99)77-49(27-29-55(87)88)64(95)81-62(39(5)85)70(101)79-51(33-57(91)92)66(97)75-43-23-25-47-53(31-43)109-54-32-44(24-26-48(54)59(47)45-21-15-16-22-46(45)72(103)104)76-67(98)52(34-58(93)94)80-71(102)63(40(6)86)82-65(96)50(28-30-56(89)90)78-69(100)61(38(4)8-2)84-74(106)108-36-42-19-13-10-14-20-42/h9-26,31-32,37-40,49-52,60-63,85-86H,7-8,27-30,33-36H2,1-6H3,(H14-,75,76,77,78,79,80,81,82,83,84,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106)/t37-,38-,39+,40+,49-,50-,51-,52-,60-,61-,62-,63-/m0/s1
InChIKeyDSMSOMVESVLVDG-TVEQXDRTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-IETD-R110: Fluorogenic Caspase-8 Substrate


Z-IETD-R110 is a synthetic fluorogenic peptide substrate designed for the selective detection of caspase-8 activity, a critical initiator caspase in the extrinsic apoptosis pathway. It consists of the tetrapeptide recognition sequence IETD (Ile-Glu-Thr-Asp) N-terminally protected by a benzyloxycarbonyl (Z) group and conjugated to the fluorophore rhodamine 110 (R110) [1][2]. Upon enzymatic cleavage by caspase-8, the R110 moiety is released, generating a quantitative fluorescent signal (λex/λem = 496/520 nm) proportional to protease activity. This compound is widely employed in biochemical assays, high-throughput screening (HTS), and live-cell imaging to monitor extrinsic apoptotic signaling, differentiate apoptotic pathways, and evaluate therapeutic interventions in cancer and inflammatory disease models [1][3].

Detection Caspase-8 activity via fluorogenic peptide cleavage
Assay Compatibility Biochemical assays, HTS, live-cell imaging
Pathway Context Extrinsic apoptosis pathway interrogation

Z-IETD-R110: AMC Substrate Limitations


Substituting Z-IETD-R110 with AMC (7-amino-4-methylcoumarin)-conjugated analogs, such as Ac-IETD-AMC or Z-IETD-AMC, introduces significant experimental limitations that directly impact assay sensitivity and data interpretability. While both probe types share the same IETD recognition sequence, the R110 fluorophore provides up to 100-fold greater detection sensitivity . Furthermore, the emission maxima of AMC (~441 nm) substantially overlap with cellular autofluorescence and common buffers, reducing the signal-to-noise ratio in cell-based assays. In contrast, the R110 fluorophore's emission at 520 nm resides in a spectral region with significantly lower biological background [1]. For applications demanding precise quantification of low-abundance caspase-8 activity, such as early-stage apoptosis detection or high-throughput screening of subtle modulators, the use of less sensitive AMC substrates can lead to false negatives or require significantly higher, non-physiological enzyme concentrations .

AMC analog sensitivity
AMC-conjugated substrates may exhibit lower detection sensitivity, increasing risk of false negatives in low-activity samples.
Spectral overlap
AMC emission (~441 nm) can overlap with cellular autofluorescence, reducing signal-to-noise in live-cell assays.
Enzyme consumption
Lower sensitivity may require higher enzyme concentrations, depleting limited biological samples.

Z-IETD-R110: Performance Evidence


Sensitivity Advantage Over AMC Substrates

The R110 (rhodamine 110)-conjugated substrate Z-IETD-R110 demonstrates a 50- to 100-fold increase in assay sensitivity compared to substrates conjugated with the AMC (7-amino-4-methylcoumarin) fluorophore, such as Ac-IETD-AMC . This sensitivity enhancement is a direct consequence of the superior quantum yield and extinction coefficient of free R110 relative to AMC, as well as the reduced background fluorescence at the R110 emission wavelength. This allows for the detection of significantly lower caspase-8 activities or the use of reduced enzyme concentrations, thereby conserving precious biological samples or recombinant enzyme .

Sensitivity vs AMC
Class-level
50–100× higher RFU/mol
Target: R110 vs Comparator: AMC
Reported sensitivity advantage; verify with in-house assay conditions.
Based on fluorophore quantum yield; batch-specific validation advised.
Caspase Assay Fluorogenic Substrate High-Throughput Screening Apoptosis

Spectral Advantage Over AMC Substrates

The R110 fluorophore in Z-IETD-R110 (λex/λem = 496/520 nm) provides a clear spectral advantage over AMC-based substrates (λex/λem = 342/441 nm). The R110 emission at 520 nm lies outside the high-background autofluorescence region commonly observed in cellular assays, which typically peaks below 500 nm [1]. Furthermore, the red-shifted spectrum minimizes overlap with the absorption and emission profiles of many common fluorophores (e.g., FITC, GFP), making Z-IETD-R110 an ideal component in multiplexed assays where caspase-8 activity must be measured simultaneously with other fluorescent reporters .

Spectral Separation
Class-level
Emission 520 nm vs AMC 441 nm
Red-shifted, lower autofluorescence overlap
Supports multiplexed assay design with minimal cross-talk.
Verify compatibility with specific filter sets.
Fluorescence Spectroscopy Multiplex Assay Live-Cell Imaging Caspase

Caspase-8 Activation in Primary Cells

In a study of oxidative stress-induced apoptosis in isolated pancreatic acinar cells, Z-IETD-R110 was used to directly visualize and quantify caspase-8 activation. Following treatment with 30 µM menadione, cells loaded with 10 µM Z-IETD-R110 exhibited a significant 10.9 ± 0.8-fold increase in fluorescence compared to control cells, indicating robust caspase-8 activity (P < 0.00018) [1]. This application demonstrates the substrate's ability to function effectively in a complex primary cell environment, enabling real-time monitoring of the extrinsic apoptotic pathway at the single-cell level within the first 30 minutes of stimulation [1].

Primary Cell Activity
Head-to-head
10.9 ± 0.8× fluorescence increase
P
Reported cell-model response context; supports live-cell endpoint monitoring.
Mouse pancreatic acinar cells, 30 µM menadione, 30 min.
Signal Amplification
Class-level
Two-step sequential hydrolysis
Bis-substituted (Z-IETD)₂-R110 form
Reported mechanism may enhance dynamic range; requires end-user validation.
Low fluorescence of mono-substituted intermediate reduces background.
Caspase-8 Specificity
Class-level
IETD recognition motif
Prefers caspase-8 over effector caspases
Supports extrinsic pathway-specific interrogation; cross-reactivity possible at high concentration.
Class-level substrate profiling; verify in relevant assay system.
Oxidative Stress Pancreatic Acinar Cells Live-Cell Imaging Apoptosis

Two-Step Hydrolysis Signal Amplification

The commonly supplied form of Z-IETD-R110 is the bis-substituted derivative, (Z-IETD)2-R110, which contains two IETD tetrapeptides conjugated to a single R110 core . This structural feature enables a two-step hydrolysis mechanism: the first cleavage generates a mono-peptide intermediate (Z-IETD-R110), which is still quenched, and the second cleavage liberates the fully fluorescent R110 molecule [1]. This sequential cleavage mechanism provides a built-in signal amplification step, as both peptide bonds must be cleaved for maximum fluorescence. Consequently, the assay yields a greater dynamic range and lower background compared to mono-substituted or AMC-based substrates, which are cleaved in a single step [1].

Signal Amplification
Class-level
Two-step sequential hydrolysis
Bis-substituted (Z-IETD)₂-R110 form
Reported mechanism may enhance dynamic range; requires end-user validation.
Low fluorescence of mono-substituted intermediate reduces background.
Enzyme Kinetics Signal Amplification Fluorogenic Substrate Caspase

Caspase-8 Specificity

The IETD tetrapeptide sequence is the consensus recognition motif for caspase-8, distinguishing it from substrates targeting effector caspases such as caspase-3/7 (DEVD), caspase-6 (VEID), or caspase-9 (LEHD) [1]. While some cross-reactivity can occur at high substrate concentrations, the IETD sequence demonstrates a strong kinetic preference for the active site of caspase-8 over other caspase family members . This selectivity is essential for dissecting the extrinsic versus intrinsic apoptotic pathways, allowing researchers to attribute observed activity specifically to caspase-8 activation rather than to downstream effector caspases that may also be active [1].

Caspase-8 Specificity
Class-level
IETD recognition motif
Prefers caspase-8 over effector caspases
Supports extrinsic pathway-specific interrogation; cross-reactivity possible at high concentration.
Class-level substrate profiling; verify in relevant assay system.
Enzyme Specificity Caspase-8 Substrate Profiling Apoptosis

Z-IETD-R110: Research and Industrial Applications


HTS for Apoptosis Modulators

The 50- to 100-fold enhanced sensitivity of Z-IETD-R110 over AMC-based substrates [1] makes it the preferred choice for HTS campaigns aimed at identifying small molecule activators or inhibitors of the extrinsic apoptosis pathway. The high signal-to-noise ratio allows for robust Z' factor calculations, even with low enzyme concentrations or minimal sample volumes. This reduces reagent costs and enables the reliable detection of weak hit compounds that might be missed using less sensitive probes.

Multiplexed Apoptosis Pathway Analysis

The distinct spectral properties of Z-IETD-R110 (λem 520 nm) minimize cross-talk with other commonly used fluorophores like AMC (λem 441 nm) and ProRed (λem ~620 nm) [1]. This enables its use in validated multiplexed assay kits for simultaneously monitoring caspase-8 (IETD-R110, green), caspase-3/7 (DEVD-ProRed, red), and caspase-9 (LEHD-AMC, blue) activities within a single sample well . This application provides a comprehensive, time-resolved profile of the apoptotic signaling network, revealing pathway crosstalk and the sequence of caspase activation events.

Live-Cell Imaging of Extrinsic Apoptosis

The demonstrated quantitative performance of Z-IETD-R110 in isolated pancreatic acinar cells, showing a 10.9-fold fluorescence increase upon oxidative stress [1], validates its utility for real-time, single-cell analysis of caspase-8 activation. This application is critical for investigating the spatiotemporal dynamics of the extrinsic pathway in physiologically relevant models, such as primary hepatocytes, immune cells, or patient-derived organoids, where precise pathway dissection is required to understand disease mechanisms or drug mechanisms of action.

Application
Selection Property
Validation Focus
HTS for extrinsic apoptosis modulators
High-sensitivity fluorogenic readout
Signal-to-noise ratio and Z′ factor robustness
Multiplexed caspase activity profiling
Spectral compatibility with common fluorophores
Cross-talk and autofluorescence interference in multiplex panels
Single-cell extrinsic apoptosis dynamics
Cell permeability and low background in live cells
Real-time activity kinetics in primary or complex models

Technical Documentation Hub

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29 linked technical documents
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